![molecular formula C8H14O2 B2603261 2-Oxaspiro[3.5]nonan-7-ol CAS No. 2092707-38-3](/img/structure/B2603261.png)
2-Oxaspiro[3.5]nonan-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxaspiro[3.5]nonan-7-ol is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 142.2 . The compound is sealed in dry conditions and stored at 2-8°C . The physical form of the compound can be liquid, solid, semi-solid, or lump .科学的研究の応用
Synthetic Chemistry and Methodology
Synthesis of β-Lactones : A study by Wedler and Schick (2003) focused on the aldolization of ketones with phenyl ester enolates, leading to the synthesis of various β-lactones, including derivatives of oxaspiro compounds. This method highlights the versatility of oxaspiro compounds in synthetic organic chemistry (Wedler & Schick, 2003).
One-Pot Synthesis : Huynh, Nguyen, and Nishino (2017) reported a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, showcasing the efficiency of generating complex spirocyclic structures from simpler precursors (Huynh, Nguyen, & Nishino, 2017).
Biological Activity
- Pheromone Analogues : Solari et al. (2007) explored oxaspiropentane derivatives as effective sex pheromone analogues in the gypsy moth, demonstrating the potential of oxaspiro compounds in ecological and agricultural applications (Solari et al., 2007).
Materials Science
- Stereocontrolled Synthesis : Chavre et al. (2009) developed a stereoselective synthesis of 2-oxaspiro[m,n]alkane derivatives, showcasing the importance of oxaspiro compounds in the creation of materials with specific chiral properties (Chavre et al., 2009).
Safety and Hazards
The safety information for 2-Oxaspiro[3.5]nonan-7-ol indicates that it has the following hazard statements: H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 . These statements provide guidance on how to handle and store the compound safely.
特性
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJRPNFURNURGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
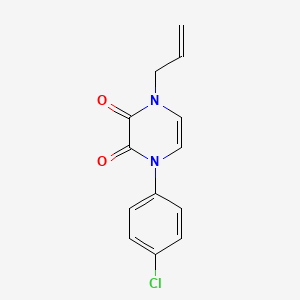
![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide](/img/structure/B2603182.png)
![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)
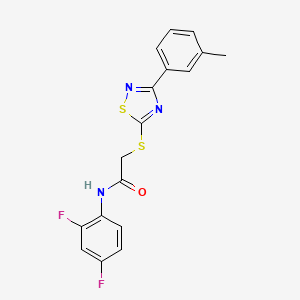
![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)

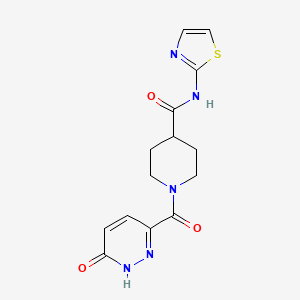
![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)
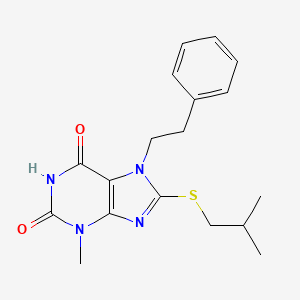
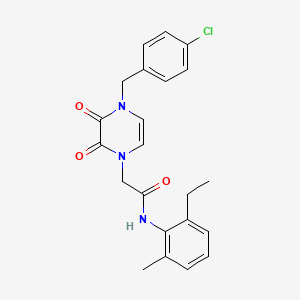
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)

